molecular formula C12H13NO3 B14874730 5-Oxo-1-(p-tolyl)pyrrolidine-2-carboxylic acid

5-Oxo-1-(p-tolyl)pyrrolidine-2-carboxylic acid

Cat. No.: B14874730
M. Wt: 219.24 g/mol
InChI Key: WWRJLXUZLQPLOC-UHFFFAOYSA-N
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Description

5-Oxo-1-(p-tolyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol It is characterized by a pyrrolidine ring substituted with a p-tolyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(p-tolyl)pyrrolidine-2-carboxylic acid typically involves the reaction of p-tolylamine with a suitable pyrrolidine derivative under controlled conditions. One common method involves the cyclization of p-tolylamine with a keto acid precursor in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise temperature control, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(p-tolyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Oxo-1-(p-tolyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Oxo-1-(p-tolyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit protease enzymes by binding to their active sites, thereby preventing substrate cleavage . The pathways involved include enzyme inhibition and signal transduction modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-1-(p-tolyl)pyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its p-tolyl group enhances its lipophilicity, potentially improving its interaction with hydrophobic targets .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

1-(4-methylphenyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-8-2-4-9(5-3-8)13-10(12(15)16)6-7-11(13)14/h2-5,10H,6-7H2,1H3,(H,15,16)

InChI Key

WWRJLXUZLQPLOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(CCC2=O)C(=O)O

Origin of Product

United States

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